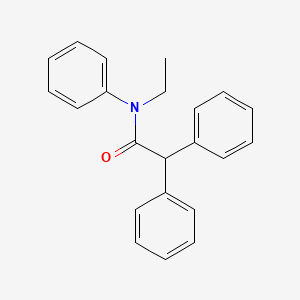![molecular formula C26H24N2O6 B6026202 diethyl 2,2'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B6026202.png)
diethyl 2,2'-[1,4-phenylenebis(carbonylimino)]dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2'-[1,4-phenylenebis(carbonylimino)]dibenzoate is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a symmetrical molecule that belongs to the class of bis-imines and is commonly referred to as ethyl bis(2-benzoylphenyl) iminodiacetate.
Applications De Recherche Scientifique
Diethyl 2,2'-[1,4-phenylenebis(carbonylimino)]dibenzoate has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been shown to have potential applications in the field of organic electronics due to its unique optical and electronic properties.
Mécanisme D'action
The exact mechanism of action of diethyl 2,2'-[1,4-phenylenebis(carbonylimino)]dibenzoate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of diethyl 2,2'-[1,4-phenylenebis(carbonylimino)]dibenzoate is its versatility in terms of its potential applications in various scientific fields. It is also relatively easy to synthesize and has good solubility in organic solvents. However, one of the limitations of using this compound in lab experiments is its low water solubility, which can limit its bioavailability and effectiveness in some applications.
Orientations Futures
There are several future directions for research involving diethyl 2,2'-[1,4-phenylenebis(carbonylimino)]dibenzoate. One potential area of focus is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the investigation of its potential applications in the field of organic electronics, which could have significant implications for the development of new technologies. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
Diethyl 2,2'-[1,4-phenylenebis(carbonylimino)]dibenzoate can be synthesized through a multi-step process involving the reaction of benzoyl chloride with ethyl glycinate, followed by further reactions with phthalic anhydride and ethyl chloroformate. This process yields a white crystalline solid that is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.
Propriétés
IUPAC Name |
ethyl 2-[[4-[(2-ethoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c1-3-33-25(31)19-9-5-7-11-21(19)27-23(29)17-13-15-18(16-14-17)24(30)28-22-12-8-6-10-20(22)26(32)34-4-2/h5-16H,3-4H2,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXPFHCAHKHVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorobenzyl)-N-[(3-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6026121.png)
![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6026128.png)


![7-(2-cyclohexylethyl)-2-[(6-methyl-2-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026147.png)
![1-(benzylthio)-4-(4-methoxyphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6026164.png)
![N'-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N,N-dimethylethane-1,2-diamine dihydrochloride](/img/structure/B6026169.png)
amino]methyl}-2-methoxyphenol](/img/structure/B6026176.png)
![1-tert-butyl-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6026184.png)
![isopropyl 2,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B6026190.png)
![3-methyl-N-(1-{1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B6026209.png)
![7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026217.png)
![5-(1H-indol-1-ylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6026218.png)
![N-[1-(1H-imidazol-1-ylmethyl)-2,2-dimethylpropyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6026234.png)